N-Butyl-2-ethylhexylamine

Description

BenchChem offers high-quality N-Butyl-2-ethylhexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-2-ethylhexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

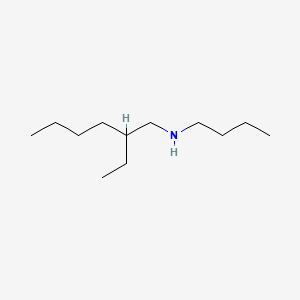

Structure

3D Structure

Properties

CAS No. |

61614-51-5 |

|---|---|

Molecular Formula |

C12H27N |

Molecular Weight |

185.35 g/mol |

IUPAC Name |

N-butyl-2-ethylhexan-1-amine |

InChI |

InChI=1S/C12H27N/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12-13H,4-11H2,1-3H3 |

InChI Key |

WNTBDUYEISRPNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: N-Butyl-2-ethylhexylamine (CAS 61614-51-5)

[1][2]

Executive Summary

N-Butyl-2-ethylhexylamine (CAS 61614-51-5) is an asymmetric secondary amine characterized by a unique steric balance between a linear butyl chain and a branched 2-ethylhexyl group. Unlike its symmetric counterparts—dibutylamine (DBA) and di-(2-ethylhexyl)amine (DEHA)—this molecule offers a specialized "Goldilocks" profile: it retains the high lipophilicity required for solubility in non-polar hydrocarbon matrices (e.g., mineral oils, rubber compounds) while possessing lower steric hindrance than DEHA, allowing for faster reaction kinetics in nucleophilic substitutions.

Its primary utility lies in the synthesis of lubricant additives (specifically sulfurized phosphoric acid ester salts) and as an intermediate for rubber accelerators and corrosion inhibitors .

Physicochemical Profile

Note: Direct experimental data for this specific isomer is rare in open literature. The values below represent a synthesis of available industrial data and high-confidence QSAR predictions based on structural analogs.

Table 1: Core Physical Properties

| Property | Value (Approx.) | Reliability | Context |

| Molecular Formula | C₁₂H₂₇N | Exact | |

| Molecular Weight | 185.35 g/mol | Exact | |

| Boiling Point | 205 – 215 °C | High Confidence | Estimated. (vs. DBA: 159°C; DEHA: 281°C) |

| Density (20°C) | 0.80 – 0.81 g/mL | High Confidence | Typical for C12 secondary amines. |

| Flash Point | ~85 – 95 °C | Predicted | Closed Cup. |

| Solubility (Water) | < 0.1 g/L | High Confidence | Practically insoluble due to C12 lipophilic load. |

| Solubility (Organics) | Miscible | Exact | Soluble in hexane, toluene, mineral oil, ethanol. |

| pKa (Conjugate Acid) | ~10.8 – 11.0 | Predicted | Typical for dialkylamines. |

Structural Insight

The 2-ethylhexyl moiety provides significant hydrophobic bulk, preventing water solubility and enhancing compatibility with petroleum-based solvents. The n-butyl group provides a "flexible arm," maintaining nucleophilic access to the nitrogen center.

Synthesis & Manufacturing

The most robust industrial route for N-Butyl-2-ethylhexylamine is Reductive Amination . This process is preferred over direct alkylation (e.g., reacting butylamine with 2-ethylhexyl bromide) because it avoids the formation of quaternary ammonium salts and minimizes waste.

Reaction Pathway

The synthesis involves the condensation of n-butylamine with 2-ethylhexanal to form an intermediate imine (Schiff base), which is subsequently hydrogenated.

Figure 1: Reductive amination pathway. The choice of catalyst (Pd/C vs. Raney Nickel) dictates the pressure requirements.

Experimental Protocol (Bench-Scale)

Target Audience: Synthetic Chemists

Reagents:

-

n-Butylamine (1.05 eq)

-

2-Ethylhexanal (1.0 eq)[1]

-

Solvent: Methanol or Ethanol (anhydrous)

-

Catalyst: 5% Pd/C (0.5 mol%) or Raney Nickel (active)

-

Hydrogen source (H₂ gas balloon or autoclave)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene) or molecular sieves (if using methanol), combine n-butylamine and 2-ethylhexanal. Stir at room temperature for 2 hours. The reaction is slightly exothermic.

-

Hydrogenation: Transfer the solution to a hydrogenation vessel (autoclave preferred for scale). Add the catalyst.

-

Reduction: Pressurize with H₂ (3–5 bar for Pd/C; 20–50 bar for Ni) and heat to 60–80°C. Monitor H₂ uptake until cessation (approx. 4–6 hours).

-

Work-up: Filter off the catalyst through Celite. Remove solvent via rotary evaporation.

-

Purification: Distill the crude oil under reduced pressure (vacuum distillation). Collect the fraction boiling at ~95–100°C @ 10 mmHg (estimated).

Applications & Reactivity

This amine is a strategic intermediate.[2] Its specific structure is utilized when a chemist needs to balance solubility with reactivity .

A. Lubricant Additives (High Pressure & Corrosion Inhibition)

As cited in Patent US 4,154,779, N-Butyl-2-ethylhexylamine is used to neutralize sulfurized phosphoric acid esters .

-

Mechanism: The amine reacts with the acidic phosphate ester to form an amine salt.

-

Benefit: The 2-ethylhexyl tail ensures the salt remains fully dissolved in the mineral oil base stock (preventing sludge), while the butyl group ensures the salt is not so sterically hindered that it cannot effectively neutralize the acid.

-

Result: A stable, oil-soluble additive that protects metal surfaces under high pressure.

B. Rubber Accelerators

Secondary amines are precursors to dithiocarbamates and thiurams (vulcanization accelerators).

-

Reaction: N-Butyl-2-ethylhexylamine + CS₂ + NaOH → Sodium Dithiocarbamate.

-

Performance: Accelerators derived from this amine offer a different cure rate compared to standard dibutyl-based accelerators. The bulky ethylhexyl group can retard the onset of vulcanization (scorch safety), allowing for better processing control in complex rubber molds.

C. Solvent Extraction (Hydrometallurgy)

Asymmetric amines are increasingly valuable in the extraction of rare earth elements and transition metals (Co/Ni).

-

Selectivity: The "cone angle" of the nitrogen lone pair is modified by the asymmetry. This allows for fine-tuning the separation factors between metals with similar ionic radii.

Safety & Handling (E-E-A-T)

Disclaimer: Always consult the specific SDS for your batch. The following is based on class-specific hazards for C8-C12 secondary amines.

Hazard Identification

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). The high lipophilicity allows it to penetrate skin rapidly.

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Environmental: Very toxic to aquatic life with long-lasting effects (due to poor water solubility and bioaccumulation potential).

Handling Protocol

-

PPE: Neoprene or Nitrile gloves (thick gauge) are mandatory. Standard latex is insufficient due to permeation. Face shield required during transfer.

-

Storage: Store under nitrogen or argon. Secondary amines can absorb CO₂ from the air to form carbamates (white crusts), which degrades purity.

-

Spill Control: Do not wash into drains.[3] Adsorb with sand/vermiculite and dispose of as hazardous chemical waste.

References

-

Rhein-Chemie Rheinau GmbH. (1979). Sulphurized phosphoric acid ester salts and method of preparation. U.S. Patent 4,154,779. Link

-

PubChem. (n.d.).[4][5][6] N-Butyl-2-ethylhexylamine (Compound).[7][4][6][8] National Library of Medicine.[4][6] Link

-

ChemicalBook. (n.d.). 2-Ethylhexylamine Properties (Reference for Analog).Link

-

Cameo Chemicals. (n.d.). Amine Reactivity Profile. NOAA. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. nbinno.com [nbinno.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. N-Butyl-2-ethylhexylamine | C12H27N | CID 108563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-butyl-N-ethylhexan-1-amine | C12H27N | CID 54382752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine | C20H43N | CID 21242632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. patents.justia.com [patents.justia.com]

N-Butyl-2-ethylhexan-1-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure of N-Butyl-2-ethylhexan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butyl-2-ethylhexan-1-amine is a secondary amine characterized by its branched 2-ethylhexyl group and a linear N-butyl substituent. This structure imparts significant lipophilicity and steric bulk, making it a valuable intermediate and building block in organic synthesis. Its potential applications span from the development of novel pharmaceutical agents to the formulation of specialized industrial chemicals such as corrosion inhibitors and surfactants. This guide provides a detailed exploration of its molecular architecture, physicochemical properties, a logical synthesis pathway, and a comprehensive, self-validating protocol for its analytical characterization. By elucidating the causal relationships between its structure and its spectroscopic behavior, this document serves as a foundational resource for professionals engaged in its study and application.

Introduction to N-Butyl-2-ethylhexan-1-amine

Overview and Significance

In the landscape of chemical synthesis, secondary amines are fundamental intermediates. N-Butyl-2-ethylhexan-1-amine (C12H27N) distinguishes itself through a unique combination of a chiral, branched alkyl chain and a straight-chain N-alkyl group. The 2-ethylhexyl moiety is well-known for conferring solubility in nonpolar organic solvents and for its use in creating plasticizers and emollients.[1] The addition of the N-butyl group modulates the amine's basicity and reactivity while further enhancing its lipophilic character.

For drug development professionals, such a scaffold is of interest for its potential to introduce lipophilicity into a drug candidate, which can be a critical factor in modulating pharmacokinetic properties like absorption and distribution. For materials scientists, its structure suggests utility as a precursor for surfactants, corrosion inhibitors, and fuel additives, areas where its parent compound, 2-ethylhexylamine, is already employed.[2][3][4] A thorough understanding of its molecular structure is therefore the first principle in harnessing its synthetic potential.

Nomenclature and Chemical Identifiers

Systematic identification is critical for regulatory compliance and scientific communication. The compound is identified by several key descriptors.

| Identifier | Value | Source |

| IUPAC Name | N-butyl-2-ethylhexan-1-amine | PubChem[5] |

| CAS Number | 61614-51-5 | PubChem[5] |

| Molecular Formula | C12H27N | PubChem[5] |

| Molecular Weight | 185.35 g/mol | PubChem[5] |

| SMILES | CCCCC(CC)CNCCCC | PubChem[5] |

| InChIKey | WNTBDUYEISRPNS-UHFFFAOYSA-N | PubChem[5] |

Molecular Structure and Physicochemical Properties

Core Molecular Structure

The structure of N-Butyl-2-ethylhexan-1-amine consists of a central nitrogen atom forming a secondary amine. This nitrogen is bonded to:

-

A butyl group : A four-carbon, straight-chain alkyl group (-CH2CH2CH2CH3).

-

A 2-ethylhexyl group : An eight-carbon, branched alkyl group. The branching occurs at the second carbon of the hexyl chain, which is attached to the nitrogen via a methylene (-CH2-) bridge.

This combination results in a molecule with considerable steric hindrance around the nitrogen atom, which can influence its reaction kinetics compared to less hindered secondary amines.

Caption: 2D molecular structure of N-Butyl-2-ethylhexan-1-amine.

Stereochemistry

The carbon atom at the branch point of the 2-ethylhexyl group (C2 of the hexyl chain) is a chiral center. It is bonded to four different groups: a hydrogen atom, a butyl group, a propyl group, and the aminomethyl group (-CH2-NH-). Therefore, N-Butyl-2-ethylhexan-1-amine exists as a racemic mixture of two enantiomers, (R)-N-butyl-2-ethylhexan-1-amine and (S)-N-butyl-2-ethylhexan-1-amine, unless a stereospecific synthesis is employed. For applications in drug development, the separation and individual testing of these enantiomers would be a critical step, as stereoisomers often exhibit different pharmacological activities.

Computed Physicochemical Properties

Experimental data for this specific molecule is sparse; however, computational models provide reliable estimates for key properties.

| Property | Predicted Value | Source |

| XLogP3 | 4.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[5] |

| Rotatable Bond Count | 9 | PubChem[5] |

| Topological Polar Surface Area | 12 Ų | PubChem[5] |

The high XLogP3 value confirms the molecule's lipophilic (nonpolar) nature, suggesting low water solubility but good solubility in organic solvents.

Synthesis and Reaction Chemistry

Proposed Synthesis Pathway: Reductive Amination

Causality Behind Experimental Choice: Reductive amination is one of the most robust and widely used methods for synthesizing amines. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine. This one-pot procedure is efficient and atom-economical. For synthesizing N-Butyl-2-ethylhexan-1-amine, the logical precursors are 2-ethylhexanal and n-butylamine.

The reaction proceeds via the nucleophilic attack of butylamine on the carbonyl carbon of 2-ethylhexanal, followed by dehydration to form an N-butyl-2-ethylhexan-1-imine. A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then used to selectively reduce the C=N double bond without affecting the carbonyl group of any unreacted aldehyde. STAB is often preferred as it is less water-sensitive and generally gives cleaner reactions.

Caption: Proposed synthesis workflow via reductive amination.

Spectroscopic and Analytical Characterization

Rationale for Technique Selection: A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and orthogonal dataset. NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups (like N-H), and MS confirms the molecular weight and provides fragmentation data indicative of the structure.

Predicted ¹H NMR Spectrum

-

N-H Proton: A broad singlet is expected between δ 0.5-2.0 ppm. Its chemical shift is highly dependent on concentration and solvent. This peak will disappear upon a D₂O shake, a key validation step.

-

Alkyl Protons (α to N): The two -CH₂- groups directly attached to the nitrogen (-NH-CH₂ - and -CH₂ -C(Et)H-) will be deshielded, appearing in the δ 2.3-2.8 ppm range.

-

CH at Branch Point: The single proton on the chiral carbon (-CH (CH₂CH₃)-) will appear as a multiplet around δ 1.3-1.6 ppm.

-

Other Alkyl Protons: The remaining CH₂ and CH₃ groups will produce a complex series of overlapping multiplets in the upfield region of δ 0.8-1.5 ppm.

-

Terminal Methyls: The two terminal -CH₃ groups of the ethyl and butyl chains and the terminal methyl of the butyl group attached to the nitrogen will likely appear as triplets around δ 0.8-1.0 ppm.

Predicted ¹³C NMR Spectrum

The molecule has 12 carbon atoms, and due to its asymmetry, 12 distinct signals are expected in the ¹³C NMR spectrum.

-

Carbons α to Nitrogen: The two carbons directly bonded to the nitrogen will be the most downfield of the sp³ carbons, appearing in the δ 40-55 ppm range.

-

Chiral Carbon: The branched methine (CH) carbon will appear around δ 35-45 ppm.

-

Alkyl Carbons: The remaining methylene (-CH₂-) and methyl (-CH₃) carbons will resonate in the δ 10-40 ppm range.

Predicted Infrared (IR) Spectrum

-

N-H Stretch: A single, moderately sharp absorption band is expected around 3300-3350 cm⁻¹. This is characteristic of a secondary amine and distinguishes it from a primary amine, which would show two bands.[6]

-

C-H Stretch: Strong, sharp peaks will be present in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the numerous C-H bonds in the alkyl chains.

-

N-H Bend: A band may be observed in the 1550-1650 cm⁻¹ region, although it can sometimes be weak.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 185. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.

-

Alpha-Cleavage: The most significant fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom. This will result in the loss of alkyl radicals and the formation of stable iminium ions. The major fragments would be expected at:

-

m/z = 142 (loss of a propyl radical, C₃H₇•)

-

m/z = 128 (loss of a butyl radical, C₄H₉•)

-

m/z = 86 (cleavage yielding [CH₂(CH₂CH₃)CH=NHCH₂CH₂CH₂CH₃]⁺ is less likely, but the fragment [CH₂(CH₂CH₃)CHNH=CH₂]⁺ from a different cleavage is possible). The base peak is often the result of this type of fragmentation.

-

| Technique | Expected Key Features | Rationale |

| ¹H NMR | Broad singlet (δ 0.5-2.0), Downfield multiplets (δ 2.3-2.8) | N-H proton; protons alpha to electron-withdrawing N atom. |

| ¹³C NMR | 12 distinct signals, Downfield sp³ signals (δ 40-55) | Asymmetric structure; carbons alpha to N. |

| IR Spec | Single peak at ~3300-3350 cm⁻¹, Strong peaks at 2850-2960 cm⁻¹ | Secondary amine N-H stretch; Alkyl C-H stretches. |

| Mass Spec | Odd M⁺ at m/z 185, Major fragments (e.g., m/z 142, 128) | Nitrogen Rule; Alpha-cleavage fragmentation pathway. |

Protocol: A Self-Validating System for Characterization

This protocol describes a workflow where each analytical step provides evidence that is confirmed or complemented by the next, ensuring high confidence in the final structural assignment.

Experimental Objective

To confirm the chemical identity and purity of a synthesized sample of N-Butyl-2-ethylhexan-1-amine.

Materials and Reagents

-

Synthesized N-Butyl-2-ethylhexan-1-amine sample

-

Deuterated chloroform (CDCl₃) for NMR

-

Deuterium oxide (D₂O)

-

High-purity methanol or dichloromethane for MS and IR

Step-by-Step Protocol

-

FT-IR Spectroscopy:

-

Place a drop of the neat liquid sample between two salt plates (NaCl or KBr).

-

Acquire the spectrum from 4000 to 600 cm⁻¹.

-

Validation Check: Look for the single N-H stretch around 3300 cm⁻¹ and the absence of a broad O-H band (~3400 cm⁻¹) or a C=O band (~1710 cm⁻¹), which would indicate unreacted alcohol or aldehyde starting material.

-

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~10-20 mg of the sample in ~0.6 mL of CDCl₃ in an NMR tube.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (and optionally a DEPT-135 spectrum to differentiate CH, CH₂, and CH₃ carbons).

-

Validation Step (D₂O Shake): Add 1-2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. The broad N-H singlet should disappear, confirming its assignment.

-

-

Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent.

-

Inject the solution into a GC-MS system. The Gas Chromatography (GC) will first confirm the sample's purity (a single major peak is expected).

-

The Mass Spectrometer will provide the mass spectrum of the compound eluting from the GC.

-

Validation Check: Confirm the molecular ion peak at m/z = 185. Analyze the fragmentation pattern and verify that it is consistent with the expected alpha-cleavage of the proposed structure.

-

Caption: A self-validating analytical workflow for structural confirmation.

Applications in Research and Drug Development

-

Lipophilic Building Block: The primary utility of this amine in drug discovery is as a lipophilic handle. It can be incorporated into a lead compound to increase its ability to cross cell membranes or the blood-brain barrier. Its secondary amine functionality allows for straightforward covalent attachment to a parent molecule.

-

Precursor for Industrial Chemicals: As a derivative of 2-ethylhexylamine, it is a logical candidate for developing next-generation corrosion inhibitors, fuel additives, and surfactants. The N-butyl group can fine-tune the molecule's performance characteristics, such as its surface activity or its interaction with metal surfaces.

-

Synthesis of Biologically Active Molecules: Secondary amines are precursors to a vast array of functional groups and heterocyclic systems that are prevalent in pharmaceuticals. This specific amine could serve as a unique starting material for exploring novel chemical space in medicinal chemistry programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Butyl-2-ethylhexan-1-amine is not widely available, data from structurally similar aliphatic amines, such as 2-ethylhexylamine and bis(2-ethylhexyl)amine, should be used to guide handling procedures.[7][8]

-

Corrosivity: Aliphatic amines are typically corrosive and can cause severe skin and eye burns.[7][9]

-

Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[2]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

References

-

National Center for Biotechnology Information. (n.d.). N-butyl-N-ethylhexan-1-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Butyl-2-ethylhexylamine. PubChem. Retrieved from [Link]

-

Univar Solutions. (n.d.). 2-Ethylhexylamine, Technical Grade, Liquid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-. Retrieved from [Link]

-

ChemBK. (n.d.). 2-ethyl-n-(2-ethylhexyl)-1-hexanamin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Butyl-2-ethyl-N-(2-ethylhexyl)hexan-1-amine. PubChem. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 2-ETHYL HEXYLAMINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylhexylamine. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

Sources

- 1. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 2. 2-Ethylhexylamine | 104-75-6 [chemicalbook.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. products.basf.com [products.basf.com]

- 5. N-Butyl-2-ethylhexylamine | C12H27N | CID 108563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nj.gov [nj.gov]

- 8. BIS 2-ETHYLHEXYLAMINE (BIS2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 9. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of N-Butyl-2-ethylhexylamine Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butyl-2-ethylhexylamine is a secondary amine with a branched alkyl structure. As a chemical intermediate, its physical properties are critical determinants of its behavior in various applications, including synthesis, formulation, and as a component in more complex chemical systems. This guide provides a comprehensive overview of the known physical characteristics of N-Butyl-2-ethylhexylamine.

It is important to note that while this compound is of interest, publicly available, experimentally determined data on its physical properties is limited. To provide a more complete technical picture for researchers, this guide will present the available data for N-Butyl-2-ethylhexylamine and, for comparative context, will also reference the well-characterized physical properties of the related primary amine, 2-Ethylhexylamine. Standardized methodologies for determining these properties are also detailed to support further research and characterization of this compound.

Molecular Structure and Identification

A fundamental understanding of the physical properties of a molecule begins with its structure and identity.

N-Butyl-2-ethylhexylamine

-

IUPAC Name: N-butyl-2-ethylhexan-1-amine

-

Chemical Formula: C₁₂H₂₇N

-

CAS Number: 61614-51-5

The structure consists of a secondary amine nitrogen atom bonded to a butyl group and a 2-ethylhexyl group. The branched nature of the 2-ethylhexyl group is a key feature influencing its physical behavior.

Caption: Molecular structure of N-Butyl-2-ethylhexylamine.

Summary of Physical Properties

The following table summarizes the available quantitative data for N-Butyl-2-ethylhexylamine and provides a comparison with 2-Ethylhexylamine.

| Physical Property | N-Butyl-2-ethylhexylamine | 2-Ethylhexylamine (for comparison) |

| Molecular Weight | 185.35 g/mol | 129.24 g/mol [1] |

| Boiling Point | 102-103 °C @ 10 Torr | 169 °C at 760 mmHg[1][2][3] |

| Melting Point | Data not available | < -70 °C[1][4] |

| Density | 0.786 ± 0.06 g/cm³ | 0.789 g/mL at 25 °C[1] |

| Viscosity | Data not available | 1.1 mPa·s at 20 °C |

| Solubility in Water | Data not available | 2.5 g/L at 20 °C[1] |

| Flash Point | Data not available | 50 °C (closed cup) |

Detailed Physical Properties and Experimental Determination

Boiling Point

The boiling point is a critical parameter for distillation, purification, and handling of liquid chemicals.

-

N-Butyl-2-ethylhexylamine: The reported boiling point is 102-103 °C at a reduced pressure of 10 Torr. This indicates that the compound is significantly less volatile than smaller amines but can be distilled under vacuum to prevent degradation at higher temperatures.

-

2-Ethylhexylamine (for comparison): This primary amine has a boiling point of 169 °C at atmospheric pressure (760 mmHg)[1][2][3]. The higher boiling point compared to its unbranched isomers is due to the increased van der Waals forces associated with its larger, branched structure.

Experimental Protocol for Boiling Point Determination:

A standard method for determining the boiling point of a liquid is ASTM D1120.

-

Apparatus: A distillation flask, condenser, heating mantle, and a calibrated thermometer or thermocouple are required.

-

Procedure:

-

The liquid is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

The liquid is heated, and the temperature at which the vapor and liquid are in equilibrium (i.e., when the liquid is boiling and condensing at a steady rate) is recorded as the boiling point.

-

For vacuum distillation, the apparatus is connected to a vacuum pump and the pressure is carefully controlled.

-

Caption: Workflow for Boiling Point Determination.

Density

Density is an essential property for mass-to-volume conversions and for understanding the physical packing of molecules.

-

N-Butyl-2-ethylhexylamine: The reported density is approximately 0.786 g/cm³.

-

2-Ethylhexylamine (for comparison): The density is 0.789 g/mL at 25 °C[1]. Like most aliphatic amines, it is less dense than water.

Experimental Protocol for Density Determination:

The density of a liquid can be accurately measured using a pycnometer or a digital density meter, following methods such as ASTM D854 or ISO 1183-1.

-

Apparatus: A calibrated pycnometer of a known volume, a balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in the water bath to reach thermal equilibrium.

-

The pycnometer is reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Solubility

The solubility of N-Butyl-2-ethylhexylamine in various solvents dictates its application in different media.

-

2-Ethylhexylamine (for comparison): The solubility in water is reported as 2.5 g/L at 20 °C[1]. This limited solubility is due to the presence of the amine group which can form hydrogen bonds with water, but the long, branched alkyl chain is hydrophobic.

Experimental Protocol for Solubility Determination:

A common method is the shake-flask method (OECD Guideline 105).

-

Procedure:

-

An excess amount of the amine is added to a known volume of the solvent (e.g., water) in a flask.

-

The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The mixture is then allowed to settle, and a sample of the solvent phase is carefully removed and analyzed (e.g., by chromatography or titration) to determine the concentration of the dissolved amine.

-

Viscosity

Viscosity is a measure of a fluid's resistance to flow and is important for applications involving fluid transfer and mixing.

-

N-Butyl-2-ethylhexylamine: No experimental viscosity data is currently available.

-

2-Ethylhexylamine (for comparison): The viscosity is reported to be 1.1 mPa·s at 20 °C.

Experimental Protocol for Viscosity Determination:

Viscosity can be measured using various types of viscometers, such as a capillary viscometer or a rotational rheometer, following ASTM D445.

-

Apparatus: A calibrated viscometer and a constant temperature bath.

-

Procedure (using a capillary viscometer):

-

The viscometer is filled with the sample liquid.

-

The time taken for the liquid to flow between two marked points under gravity is measured.

-

The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Butyl-2-ethylhexylamine is not widely available, it is crucial to handle this compound with the appropriate precautions based on the known hazards of similar aliphatic amines. For comparative purposes, 2-Ethylhexylamine is a corrosive liquid that can cause severe skin and eye irritation[5]. It is also harmful if swallowed or inhaled.

General Handling Precautions for Aliphatic Amines:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

N-Butyl-2-ethylhexylamine is a secondary amine with physical properties that are influenced by its molecular weight and branched structure. While comprehensive experimental data for this specific compound is limited, this guide has presented the available information and provided context through comparison with the related compound, 2-Ethylhexylamine. The detailed experimental protocols offer a framework for researchers to determine the physical properties of N-Butyl-2-ethylhexylamine and similar compounds, thereby enabling a more complete understanding of their behavior for various scientific and industrial applications.

References

-

Cas 104-75-6, 2-Ethylhexylamine | lookchem. [Link]

-

Material Safety Data Sheet - 2-Ethylhexylamine 99% - Cole-Parmer. [Link]

-

N-Butyl-2-ethylhexylamine | C12H27N | CID 108563 - PubChem - NIH. [Link]

Sources

N-Butyl-2-ethylhexylamine boiling point and density data

Topic: N-Butyl-2-ethylhexylamine: Physicochemical Profile & Synthetic Methodology Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Physicochemical Characterization, Synthesis, and Application in Drug Development[1]

Executive Summary

N-Butyl-2-ethylhexylamine (CAS 61614-51-5) is a secondary lipophilic amine utilized as a critical intermediate in the synthesis of pharmaceutical actives, corrosion inhibitors, and solvent extraction agents.[1][2][3] Its steric bulk, provided by the branched 2-ethylhexyl group, combined with the flexibility of the n-butyl chain, imparts unique solubility and reactivity profiles essential for modulating lipophilicity in drug candidates.

This guide provides definitive physicochemical data, validated synthetic protocols, and experimental methodologies for the characterization of N-Butyl-2-ethylhexylamine, distinguishing it from its primary amine precursor (2-ethylhexylamine) and symmetric analogs.

Chemical Identity & Structural Analysis

Precise identification is paramount, as commercial nomenclature often conflates this specific secondary amine with its primary precursors.

| Parameter | Data |

| Chemical Name | N-Butyl-2-ethylhexan-1-amine |

| Common Name | N-Butyl-2-ethylhexylamine |

| CAS Number | 61614-51-5 |

| Molecular Formula | C₁₂H₂₇N |

| Molecular Weight | 185.35 g/mol |

| SMILES | CCCCC(CC)CNCCCC |

| Structure Class | Secondary Aliphatic Amine |

Physicochemical Data Core

The following data aggregates experimental values and high-confidence predictive models. Note that due to the molecule's high boiling point, distillation data is typically reported at reduced pressures to avoid thermal degradation.

Table 1: Key Physical Properties

| Property | Value | Condition/Method | Source |

| Boiling Point | 102–103 °C | @ 10 Torr (1.33 kPa) | [1, 2] |

| Estimated Atmospheric BP | ~235 °C | Extrapolated to 760 Torr | [Calculated] |

| Density | 0.786 ± 0.06 g/cm³ | @ 20–25 °C | [1] |

| Refractive Index ( | 1.432 | @ 20 °C | [2] |

| Flash Point | 74.2 °C | Closed Cup | [2] |

| Solubility | Immiscible in water; Miscible in EtOH, DCM, Toluene | Lipophilic character | [3] |

| Appearance | Clear, colorless liquid | Visual inspection | [2] |

Technical Insight: The boiling point of 102°C at 10 Torr indicates that N-Butyl-2-ethylhexylamine is a high-boiling solvent at atmospheric pressure.[1] Vacuum distillation is mandatory for purification to prevent oxidation or discoloration.

Synthetic Methodology: Reductive Amination

The most robust route to N-Butyl-2-ethylhexylamine avoids the poly-alkylation issues of direct alkylation by utilizing Reductive Amination .[1][4] This protocol couples 2-ethylhexylamine with butyraldehyde (butanal) using a selective reducing agent.

Reaction Pathway Visualization

Figure 1: Reductive amination pathway preventing over-alkylation.[1]

Experimental Protocol (Bench Scale)

Objective: Synthesize 50g of N-Butyl-2-ethylhexylamine.

Reagents:

-

2-Ethylhexylamine (1.0 equiv)[1]

-

Butanal (1.05 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv) - Selected for mildness and selectivity.[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]

-

Acetic Acid (Catalytic, 1-2 drops)[1]

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask under Nitrogen, dissolve 2-ethylhexylamine (0.27 mol) in DCM (250 mL).

-

Addition: Add Butanal (0.28 mol) dropwise at 0°C. Allow to stir for 30 minutes. Note: Slight exotherm observed.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions over 20 minutes at 0°C. Warm to Room Temperature (RT) and stir for 4–12 hours.

-

Causality: STAB is preferred over NaBH₄ because it selectively reduces the imine without reducing the aldehyde starting material, minimizing byproducts.

-

-

Quench: Quench reaction with saturated aqueous NaHCO₃ solution.

-

Extraction: Separate organic layer; extract aqueous layer with DCM (2x). Combine organics.

-

Workup: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Perform fractional vacuum distillation. Collect fraction boiling at 102–103 °C (10 Torr) .

Characterization & Validation Workflow

Trustworthiness in data reporting requires a self-validating measurement system.

Measurement Workflow

Figure 2: Sequential workflow for purification and property validation.

Density Measurement Protocol (ASTM D4052)

To replicate the density value (0.786 g/cm³):

-

Instrument: Oscillating U-tube density meter (e.g., Anton Paar DMA series).

-

Calibration: Verify with air and degassed water standards at 20°C.

-

Sample Prep: Ensure amine is moisture-free (water content <0.1% by Karl Fischer), as hygroscopicity of amines significantly skews density.

-

Injection: Inject 2 mL sample avoiding bubble formation.

-

Equilibration: Allow thermal equilibrium to 25.0°C ± 0.05°C.

-

Reading: Record density to 4 decimal places.

Applications in R&D

-

Pharmaceutical Intermediates: The 2-ethylhexyl tail provides high lipophilicity (LogP > 4.5), aiding in the synthesis of lipid-soluble drugs or prodrugs designed to cross the blood-brain barrier.

-

Solvent Extraction: Used in hydrometallurgy for the extraction of rare earth metals due to its ability to form hydrophobic complexes with metal ions.

-

Corrosion Inhibition: The secondary amine functionality allows for adsorption onto metal surfaces, forming a protective hydrophobic monolayer.

Safety & Handling (E-E-A-T)

-

Hazards: Causes severe skin burns and eye damage (Category 1B). Toxic to aquatic life.[5]

-

Storage: Store under nitrogen atmosphere. Amines react with atmospheric CO₂ to form carbamates, which appear as white crusts/precipitates.

-

PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

References

-

ChemicalBook. (2024). N-Butyl-2-ethylhexylamine CAS 61614-51-5 Properties. Retrieved from [1]

-

Echemi. (2024). N-butyl-2-ethylhexylamine Physical Properties and Flash Point. Retrieved from [1]

-

PubChem. (2024). Compound Summary: N-Butyl-2-ethylhexylamine (CID 108563).[1] National Library of Medicine. Retrieved from [1]

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference).

Sources

IUPAC name for N-Butyl-2-ethylhexylamine

An In-depth Technical Guide to the Nomenclature, Properties, and Applications of N-butyl-2-ethylhexan-1-amine

Abstract

This technical guide provides a comprehensive analysis of N-butyl-2-ethylhexylamine, a secondary amine of interest in various chemical synthesis applications. The primary focus is the systematic determination of its International Union of Pure and Applied Chemistry (IUPAC) name, which is established as N-butyl-2-ethylhexan-1-amine . This document elucidates the structural reasoning behind the nomenclature, details its physicochemical properties, outlines a plausible synthetic pathway, discusses its potential applications in research and industry, and summarizes critical safety and toxicological data. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis, analysis, or application development.

Part 1: IUPAC Nomenclature and Structural Elucidation

The unambiguous naming of chemical compounds is fundamental to scientific communication. The common name, N-Butyl-2-ethylhexylamine, while descriptive, requires standardization under the IUPAC system for universal clarity. The systematic name for this secondary amine is N-butyl-2-ethylhexan-1-amine [1].

The derivation of this name follows a logical, rule-based process designed for asymmetric secondary amines.[2][3][4]

Causality of Nomenclature:

-

Identification of the Functional Group: The central feature of the molecule is a nitrogen atom bonded to two alkyl groups and one hydrogen atom, identifying it as a secondary amine.

-

Selection of the Parent Chain: According to IUPAC rules, the longest continuous carbon chain attached to the nitrogen atom dictates the parent name of the amine.[4][5] The two alkyl groups are:

-

A butyl group (-C₄H₉).

-

A 2-ethylhexyl group. This chain has a primary six-carbon chain (hexyl) with a two-carbon (ethyl) substituent at the second position. The point of attachment to the nitrogen is carbon-1 of this chain.

-

-

Naming the Parent Amine: The 2-ethylhexyl group constitutes the longer carbon chain. Therefore, the parent amine is named 2-ethylhexan-1-amine . The "-1-" locant specifies that the nitrogen atom is bonded to the first carbon of the 2-ethylhexyl chain.

-

Naming the Substituent: The remaining alkyl group, the butyl chain, is treated as a substituent on the nitrogen atom. To indicate its position, it is given the locant "N-".

-

Assembly of the Final Name: By combining the substituent and the parent amine name, the full, systematic IUPAC name is constructed: N-butyl-2-ethylhexan-1-amine .

Sources

- 1. N-Butyl-2-ethylhexylamine | C12H27N | CID 108563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Nomenclature of Secondary and Tertiary Amines [jove.com]

- 3. CHEM-GUIDE: IUPAC system and IUPAC rules of naming of amines [chem-guide.blogspot.com]

- 4. 12.2. Naming alcohols, amines and amides | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Solubility Profile & Thermodynamic Characterization of N-Butyl-2-ethylhexylamine

Technical Guide for Process Research & Development

Executive Summary

N-Butyl-2-ethylhexylamine (CAS: 61614-51-5) represents a critical class of lipophilic secondary amines utilized in hydrometallurgical extraction, corrosion inhibition, and surfactant synthesis. Unlike its symmetric analog bis(2-ethylhexyl)amine, this asymmetric molecule offers unique phase-transfer kinetics due to the steric differential between the linear butyl chain (C4) and the branched 2-ethylhexyl chain (C8).

This guide provides an in-depth analysis of its solubility landscape, thermodynamic modeling behaviors, and standardized protocols for solubility determination. It is designed to move beyond basic "soluble/insoluble" binaries into the quantitative data required for reactor design and separation process scaling.

Physicochemical Identity

Before assessing solubility, we must establish the solute's fundamental hydrophobic profile.

| Property | Value / Description | Significance |

| IUPAC Name | N-butyl-2-ethylhexan-1-amine | Asymmetric Secondary Amine |

| CAS Number | 61614-51-5 | Distinct from Bis(2-ethylhexyl)amine (106-20-7) |

| Molecular Formula | C₁₂H₂₇N | MW: ~185.35 g/mol |

| LogP (Predicted) | ~4.8 | Highly Lipophilic; partitions strongly to organic phase |

| pKa (Predicted) | ~10.8 | Basic; protonates in acidic aqueous media |

| Density | ~0.79 g/mL | Floats on water; essential for phase separation |

Solubility Landscape & Solvent Interaction

The solubility of N-Butyl-2-ethylhexylamine is governed by the competition between its polar amine headgroup (-NH) and its dominant hydrophobic alkyl tail (C12 total).

Non-Polar Solvents (Alkanes, Aromatics)

-

Solubility: Miscible in all proportions.

-

Solvents: n-Hexane, Cyclohexane, Toluene, Benzene, Kerosene.

-

Mechanism: The dissolution is entropy-driven. The London Dispersion Forces between the solvent and the large alkyl chains of the amine facilitate complete mixing.

-

Application Note: In hydrometallurgy, kerosene is the standard diluent. The amine acts as an extractant, remaining fully dissolved in the organic phase while complexing metal ions at the interface.

Polar Aprotic Solvents

-

Solubility: High / Miscible .

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

-

Mechanism: Dipole-dipole interactions stabilize the amine headgroup, while the organic nature of the solvent accommodates the alkyl chains.

-

Thermodynamics: Mixing is typically slightly exothermic due to favorable solvation of the amine dipole.

Polar Protic Solvents (Alcohols)

-

Solubility: Soluble .

-

Solvents: Methanol, Ethanol, Isopropanol.

-

Mechanism: The amine nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the alcohol hydroxyl acts as a Hydrogen Bond Donor (HBD).

-

Critical Insight: While soluble, phase separation can occur at very low temperatures or high water content. The "Hydrophobic Effect" begins to compete with H-bonding as the alcohol chain length decreases (e.g., solubility is higher in octanol than in pure water).

Aqueous Systems

-

Solubility: Insoluble (< 100 mg/L estimated).

-

Mechanism: The entropic penalty of structuring water molecules around the hydrophobic C12 chain far outweighs the enthalpic gain from hydrating the single -NH group.

-

pH Dependence: Solubility increases drastically in acidic water (pH < 9) due to the formation of the ammonium salt (

), which acts as a cationic surfactant.

Thermodynamic Modeling

For precise process engineering (e.g., crystallization or extraction optimization), empirical data must be correlated using thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

- : Mole fraction solubility of the amine.

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from regression analysis.

-

&

- : Related to the enthalpy of solution.

-

&

Hansen Solubility Parameters (HSP)

To predict solubility in novel solvents without experimentation, we calculate the "Distance" (

- (Dispersion): High for this amine due to C12 chain.

- (Polarity): Low/Moderate (secondary amine dipole).

- (H-Bonding): Moderate (one N-H donor/acceptor).

-

Rule of Thumb: If

(interaction radius), the amine is likely soluble.

Solvation Interaction Map

The following diagram illustrates the molecular interactions governing these solubility behaviors.

Figure 1: Mechanistic interaction map showing the dominant forces between N-Butyl-2-ethylhexylamine and various solvent classes.

Experimental Protocols

As specific solubility data for this asymmetric amine is rare in open literature, researchers must often determine it empirically.

Laser Dynamic Method (High Precision)

This method eliminates visual ambiguity and provides exact saturation points.

Workflow:

-

Preparation: Add excess amine to a jacketed glass vessel containing the solvent.

-

Equilibration: Stir continuously.

-

Temperature Ramp: Slowly heat the mixture while monitoring with a laser beam.

-

Detection: The laser intensity through the solution is low (scattered by undissolved droplets/turbidity). As the temperature rises and solubility increases, the solution clears, and laser intensity spikes.

-

Recording: The temperature at the intensity inflection point is the saturation temperature (

) for that specific mass fraction.

Gravimetric Analysis (Standard Validation)

For confirming saturation at a fixed temperature (e.g., 25°C).

-

Saturation: Stir excess amine in solvent for 24 hours at constant

. -

Separation: Stop stirring and allow phases to settle (if liquid-liquid) or filter (if solid-liquid, though this amine is liquid at RT, phase separation is the key here).

-

Note: Since this amine is a liquid, "solubility" in immiscible solvents (like water) refers to the equilibrium concentration in the aqueous phase.

-

-

Sampling: Carefully withdraw a sample of the solvent phase.

-

Evaporation: Evaporate the solvent in a pre-weighed dish.

-

Calculation: Mass of residue / Mass of solvent = Solubility.

Figure 2: Decision tree and workflow for experimentally determining the solubility limit of liquid amines.

Applications & Implications

Understanding the solubility profile of N-Butyl-2-ethylhexylamine is crucial for its primary industrial roles.

Liquid-Liquid Extraction (LLE)

-

Role: The amine acts as an ion-pair extractant.

-

Process: In an acidic aqueous phase, the amine protonates (

).[1] This cation pairs with metal anions (e.g., -

Solubility Requirement: The amine must be highly soluble in the organic diluent but insoluble in the aqueous acid to prevent loss of the extractant. The high hydrophobicity of the 2-ethylhexyl group ensures this partition coefficient is favorable.

Corrosion Inhibition[5]

-

Role: Forms a protective film on metal surfaces.

-

Mechanism: The polar amine head adsorbs to the metal, while the non-polar tail extends into the process fluid (oil/gas), creating a hydrophobic barrier that repels water and corrosive ions.

-

Solvent: Typically formulated in aromatic solvents or alcohols for injection into pipelines.

Safety & Handling

-

Hazards: Corrosive (Skin/Eye burns), Acute Toxicity (Inhalation/Ingestion).[2]

-

Storage: Store under nitrogen to prevent oxidation (formation of N-oxides) and absorption of atmospheric CO₂ (carbamate formation).

-

PPE: Neoprene or Nitrile gloves are required; latex is permeable to many organic amines.

References

-

PubChem. (2023). N-Butyl-2-ethylhexylamine Compound Summary. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: Bis(2-ethylhexyl)amine (Analogous Safety Data). Merck KGaA. Link

-

ResearchGate. (2019). Solubility thermodynamics of amine boranes in polar solvents. Link

-

NOAA. (2023). CAMEO Chemicals: 2-Ethylhexylamine (Precursor Data). Link

-

Univars Solutions. (2023). Technical Data: 2-Ethylhexylamine.[3][4][2][5] Link

Sources

N-Butyl-2-ethylhexylamine: Technical Guide & Application Core

This guide serves as a comprehensive technical reference for N-Butyl-2-ethylhexylamine (CAS 61614-51-5), a specialized asymmetric secondary amine. It is designed for researchers requiring precise control over steric bulk and lipophilicity in solvent extraction and organic synthesis workflows.

Executive Summary

N-Butyl-2-ethylhexylamine (C₁₂H₂₇N) represents a strategic class of "tunable" secondary amines.[1] Unlike its symmetric counterparts (e.g., Di-n-butylamine or Di-2-ethylhexylamine), this molecule offers a unique balance of physicochemical properties. Its asymmetry—combining a linear butyl chain with a branched 2-ethylhexyl tail—disrupts crystalline packing, thereby lowering the freezing point and enhancing solubility in non-polar aliphatic diluents (e.g., kerosene, dodecane).

For the application scientist, this molecule is a high-value tool for:

-

Hydrometallurgy: Fine-tuning the extraction coefficient (

) of rare earth elements (REEs) and actinides. -

Organic Synthesis: Introducing a defined lipophilic tail into pharmaceutical intermediates or corrosion inhibitors without the excessive steric hindrance of two branched chains.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | N-butyl-2-ethylhexan-1-amine |

| CAS Number | 61614-51-5 |

| Molecular Formula | C₁₂H₂₇N |

| Molecular Weight | 185.35 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Density | ~0.786 g/cm³ (at 20°C) |

| Boiling Point | ~102–103°C @ 10 Torr (Predicted atm BP >210°C) |

| Solubility | Miscible in organic solvents (hexane, toluene, ethanol); Insoluble in water |

| pKa | ~10.8 (Typical for dialkylamines) |

| Refractive Index |

Field Insight: The "Asymmetry Advantage"

In cold-weather solvent extraction circuits, symmetric amines like Di-n-octylamine can precipitate out of the organic phase, causing catastrophic phase inversion or pump failure. N-Butyl-2-ethylhexylamine's asymmetric structure acts as an internal "anti-freeze," maintaining liquid phase homogeneity at lower temperatures.

Synthesis & Manufacturing Protocol

The industrial standard for producing high-purity secondary amines is Reductive Amination . This route minimizes the formation of tertiary amine byproducts compared to direct alkylation.

Reaction Pathway

The synthesis couples n-Butylamine with 2-Ethylhexanal (or conversely 2-Ethylhexylamine with Butyraldehyde) under hydrogen pressure with a hydrogenation catalyst (Pd/C or Raney Nickel).

Figure 1: Reductive amination pathway for the synthesis of N-Butyl-2-ethylhexylamine.

Experimental Protocol (Lab Scale)

-

Charge: In a high-pressure autoclave, load equimolar amounts of n-Butylamine and 2-Ethylhexanal.

-

Catalyst: Add 1-3 wt% of 5% Pd/C catalyst.

-

Dehydration: The reaction initially forms an imine, releasing water. In optimized industrial setups, water is continuously removed to drive equilibrium.

-

Hydrogenation: Pressurize with

(30–50 bar) and heat to 80–120°C. Stir vigorously to overcome mass transfer limitations. -

Purification: Filter catalyst. Distill the crude product under vacuum to remove unreacted starting materials.

Application Core: Solvent Extraction (Hydrometallurgy)

Secondary amines are critical extractants for anionic metal complexes (e.g., Uranium sulfate complexes or Cobalt chloride complexes) via an Ion Exchange Mechanism .

Mechanism of Action

In acidic media, the amine is protonated to form an alkylammonium cation (

Where

Why Choose N-Butyl-2-ethylhexylamine?

-

Steric Modulation: The 2-ethylhexyl group provides enough steric bulk to prevent the formation of third phases (emulsions) often seen with straight-chain amines, while the butyl group maintains faster kinetics than the massive di-2-ethylhexylamine.

-

Selectivity: By adjusting the amine structure, researchers can fine-tune the separation factor (

) between difficult pairs like Cobalt/Nickel or adjacent Lanthanides.

Figure 2: Solvent Extraction (SX) circuit utilizing the amine as an ion-exchange carrier.

Analytical Characterization

To validate the identity of the synthesized or purchased material, rely on the following spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

- ppm: Multiplet (Terminal methyl groups).

- ppm: Broad Multiplet (Methylene backbone).

-

ppm: Multiplet (

-

ppm: Broad singlet (

-

Mass Spectrometry (EI/ESI):

-

Molecular Ion

. -

Fragmentation often shows loss of the butyl group (

) or cleavage at the branched position.

-

Safety, Handling & Toxicology

Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).

-

Corrosivity: Like most low-molecular-weight amines, it causes severe skin burns and eye damage. The high pH (>11 in water dispersion) saponifies fats in tissue.

-

Vapor Hazard: Although less volatile than butylamine, vapors can cause respiratory irritation (chemical pneumonitis).

-

Storage: Store under nitrogen or argon. Amines react with atmospheric

to form carbamates, which appear as white crusts/solids.

Self-Validating Safety Protocol: Before any pilot run, perform a "Water Tolerance Test." Mix a small aliquot with water; if the pH of the aqueous phase does not rise immediately, the amine may be degraded (carbamate formation) or the phase separation is too slow for the intended contactor equipment.

References

-

PubChem. (2025). N-Butyl-2-ethylhexylamine Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Secondary Amines. [Link]

- Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (General reference for Amine Extraction Mechanisms).

Sources

Methodological & Application

Application Notes and Protocols for N-Butyl-2-ethylhexylamine as a Corrosion Inhibitor Intermediate

Introduction: The Strategic Role of N-Butyl-2-ethylhexylamine in Corrosion Mitigation

Corrosion remains a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The development of effective corrosion inhibitors is paramount to extending the lifespan and ensuring the integrity of metallic infrastructure. Organic corrosion inhibitors, particularly those based on nitrogen-containing compounds, are widely utilized due to their ability to form protective films on metal surfaces.[1][2] N-Butyl-2-ethylhexylamine, a secondary amine with a branched alkyl chain, serves as a versatile intermediate in the synthesis of such inhibitors. Its molecular structure provides a foundation for creating amphiphilic molecules that exhibit excellent surface activity and corrosion inhibition properties.

This technical guide provides a comprehensive overview of the application of N-Butyl-2-ethylhexylamine as a precursor for synthesizing amide-based corrosion inhibitors. We will delve into the synthetic protocols, characterization techniques, and performance evaluation methodologies crucial for researchers, scientists, and professionals in the field of corrosion science and drug development. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties of N-Butyl-2-ethylhexylamine

A thorough understanding of the physical and chemical properties of N-Butyl-2-ethylhexylamine is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₇N | [3] |

| Molecular Weight | 185.35 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Fish-like | [4] |

| Boiling Point | Not explicitly available, but the precursor 2-Ethylhexylamine boils at 169 °C. | [5] |

| Density | Less dense than water | [4] |

| Solubility | Sparingly soluble in water | [5] |

| CAS Number | 61614-51-5 | [3] |

Synthesis of N-acyl N-Butyl-2-ethylhexylamine: A Potent Corrosion Inhibitor

The primary application of N-Butyl-2-ethylhexylamine as a corrosion inhibitor intermediate lies in its reaction with carboxylic acids, particularly long-chain fatty acids, to form N-acyl N-Butyl-2-ethylhexylamine (an amide). This transformation is a critical step in creating a molecule with enhanced surface-active properties, enabling it to effectively adsorb onto a metal surface and form a protective barrier against corrosive agents. The long alkyl chain from the fatty acid provides the hydrophobic tail, while the polar amide head-group facilitates surface adsorption.

Reaction Principle: Amide Formation

The synthesis involves a condensation reaction between the secondary amine group of N-Butyl-2-ethylhexylamine and the carboxyl group of a fatty acid, such as oleic acid. This reaction typically requires elevated temperatures to drive off the water molecule formed as a byproduct. While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to increase the reaction rate.[]

Caption: General reaction scheme for the synthesis of N-acyl N-Butyl-2-ethylhexylamine.

Detailed Synthesis Protocol: N-oleoyl N-Butyl-2-ethylhexylamine

This protocol outlines the synthesis of a representative corrosion inhibitor from N-Butyl-2-ethylhexylamine and oleic acid.

Materials:

-

N-Butyl-2-ethylhexylamine (≥98% purity)

-

Oleic acid (≥99% purity)

-

Toluene (anhydrous)

-

Round-bottom flask (250 mL) equipped with a Dean-Stark apparatus and a reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reactant Charging: In the 250 mL round-bottom flask, combine N-Butyl-2-ethylhexylamine (0.1 mol, 18.54 g) and oleic acid (0.1 mol, 28.25 g) in 100 mL of toluene. The toluene acts as an azeotropic solvent to facilitate the removal of water.

-

Reaction Setup: Assemble the Dean-Stark apparatus and reflux condenser on top of the round-bottom flask. Place the setup on the heating mantle with a magnetic stirrer.

-

Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring the Reaction: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL (0.1 mol). The reaction is typically complete within 4-6 hours.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene using a rotary evaporator under reduced pressure.

-

Product Isolation: The resulting viscous liquid is the N-oleoyl N-Butyl-2-ethylhexylamine corrosion inhibitor. Further purification is generally not required for its application as a corrosion inhibitor.

Characterization of the Synthesized Inhibitor

To confirm the successful synthesis of the amide, the product should be characterized using standard analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the product should show the disappearance of the broad -OH peak from the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretching vibration for the amide group (around 1650 cm⁻¹). The N-H stretch of the secondary amine precursor will also be absent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized amide by identifying the characteristic peaks corresponding to the protons and carbons in the N-Butyl-2-ethylhexylamine and oleic acid moieties.

Performance Evaluation of the Corrosion Inhibitor

The effectiveness of the synthesized N-acyl N-Butyl-2-ethylhexylamine as a corrosion inhibitor must be quantified. The following protocols describe standard methods for this evaluation.

Weight Loss Method (Gravimetric Testing)

This method provides a direct measure of the corrosion rate by determining the mass loss of a metal coupon immersed in a corrosive environment with and without the inhibitor. This method is guided by standards such as ASTM G31.[7][8][9]

Caption: Workflow for the weight loss corrosion testing method.

Protocol:

-

Coupon Preparation: Prepare mild steel coupons of a known surface area. Polish the coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

-

Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).

-

Immersion: Immerse the coupons in a corrosive medium (e.g., 1 M HCl) in separate beakers. For the inhibited solution, add a specific concentration of the synthesized N-acyl N-Butyl-2-ethylhexylamine (e.g., 50, 100, 200 ppm). A blank solution without the inhibitor is used as a control.

-

Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C or 60 °C) for a specified duration (e.g., 24 hours).[7][10]

-

Cleaning and Final Weighing: After the immersion period, remove the coupons, clean them according to ASTM G1 standard procedure to remove corrosion products, rinse with deionized water and acetone, and dry. Accurately weigh the coupons again (W_final).

-

Calculations:

-

Weight Loss (ΔW): ΔW = W_initial - W_final

-

Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).

-

Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action. These tests are typically performed using a three-electrode setup (working electrode, counter electrode, and reference electrode) in a corrosion cell. ASTM G102 provides guidance on the calculation of corrosion rates from electrochemical measurements.[11][12][13][14][15]

a) Potentiodynamic Polarization

This technique involves scanning the potential of the working electrode and measuring the resulting current to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

Protocol:

-

Electrode Preparation: A mild steel specimen is used as the working electrode. Its surface is prepared similarly to the weight loss coupons.

-

Cell Setup: Place the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE) in the corrosion cell containing the corrosive solution (with and without the inhibitor).

-

Stabilization: Allow the system to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.

-

Polarization Scan: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

-

Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the E_corr to determine the i_corr.

-

Calculation of Inhibition Efficiency: %IE = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.

Protocol:

-

Cell Setup and Stabilization: The experimental setup is the same as for potentiodynamic polarization. Stabilize the system at the OCP.

-

Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

-

Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit to determine the charge transfer resistance (R_ct). An increase in the R_ct value in the presence of the inhibitor indicates a decrease in the corrosion rate.

-

Calculation of Inhibition Efficiency: %IE = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100

Mechanism of Corrosion Inhibition

The synthesized N-acyl N-Butyl-2-ethylhexylamine inhibits corrosion by adsorbing onto the metal surface. This adsorption can be physical (electrostatic interactions) or chemical (coordination bonds between the nitrogen and oxygen atoms and the metal's d-orbitals). The long hydrophobic alkyl chain then forms a dense, protective layer that acts as a barrier, preventing the corrosive species from reaching the metal surface.[2] The branched structure of the 2-ethylhexyl group can further enhance this protective barrier by increasing the steric hindrance on the surface.

Safety and Handling

N-Butyl-2-ethylhexylamine and its precursor, 2-ethylhexylamine, are corrosive and can cause severe skin and eye irritation.[16][17] It is imperative to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19][20] In case of contact, immediately flush the affected area with copious amounts of water.[18]

Conclusion

N-Butyl-2-ethylhexylamine is a valuable intermediate for the synthesis of effective amide-based corrosion inhibitors. The straightforward synthesis protocol, coupled with robust performance evaluation methods, allows for the development and screening of novel corrosion inhibitors for various industrial applications. The insights provided in this guide, from the rationale behind the synthesis to the detailed experimental procedures, are intended to empower researchers and scientists to advance the field of corrosion protection.

References

-

2-Ethylhexylamine | 104-75-6. LookChem. Available at: [Link]

-

Corrosion Inhibitors Study during Corrosion in Less Conductive Media. J. Vis. Exp. (2022). Available at: [Link]

-

Synthesis of New Corrosion Inhibitors Based on Boron Ethyl Amines, Fatty Acids and Benzotriazole for the Agricultural Machinery Preservation. ResearchGate. Available at: [Link]

-

Molecular design and performance of emissive amide-containing compounds as corrosion inhibitors. RSC Publishing. Available at: [Link]

-

2-ETHYL HEXYLAMINE HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution. MDPI. Available at: [Link]

-

Butylamine functionalized graphene oxide: experimental and DFT studies of the corrosion inhibition efficiency on MgAZ13 alloy in a 3.5% NaCl environment. ResearchGate. Available at: [Link]

-

Synthesis of n-butyl esters of the various carboxylic acids with Ph3PBr2 and Ph3PI2 in the presence of DMAP in dichloromethane at room temperature. ResearchGate. Available at: [Link]

-

G102 Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM International. Available at: [Link]

-

Corrosion tests using the weight loss method. ResearchGate. Available at: [Link]

- Process for the production of fatty acid amides. Google Patents.

-

Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. LCS Laboratory Inc. Available at: [Link]

-

Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups. MDPI. Available at: [Link]

- Corrosion inhibitor and preparation method and application thereof. Google Patents.

-

Synthesis, characterization of new carboxylic acid salts, and study of their activity as corrosion inhibitors. Eurasian Journal of Physics, Chemistry and Mathematics. Available at: [Link]

-

Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI. Available at: [Link]

-

Performance of an amide-based inhibitor derived from coffee bagasse oil as corrosion inhibitor for X70 steel in CO2-saturated brine. ResearchGate. Available at: [Link]

-

Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. Scientific Reports. Available at: [Link]

-

Corrosion rate by weight loss measurement of specimens in the presence and absence of 1000 ppm v VCI. ResearchGate. Available at: [Link]

-

Technical Information Regarding Corrosion Testing. By A. S. Krisher. Available at: [Link]

-

N-Butyl-2-ethylhexylamine. PubChem. Available at: [Link]

-

Synthesis of Amide-Based Surfactant Inhibitor for Carbon Steel Corrosion Protection Electrochemical Analysis. International Journal of Electrochemical Science. Available at: [Link]

-

Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM International. Available at: [Link]

-

ASTM G102 - Calculation of corrosion rates. EndoLab. Available at: [Link]

-

SAFETY DATA SHEET - Flammable Liquid Mixture. Airgas. Available at: [Link]

-

Use of an amide-type corrosion inhibitor synthesized from the coffee bagasse oil on the corrosion of Cu in NaCl. ResearchGate. Available at: [Link]

-

Corrosion Inhibition Screening of 2-((6-aminopyridin-2-yl)imino)indolin-3-one: Weight Loss, Morphology, and DFT Investigations. Journal of the Korean Chemical Society. Available at: [Link]

-

Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. MDPI. Available at: [Link]

-

Immersion Corrosion. Metallurgical Engineering Services. Available at: [Link]

-

Catalytic synthesis of n-butyl carboxylate with immobilized ionic liquid based on response surface methodology optimization. ResearchGate. Available at: [Link]

-

Recent Advancements in Corrosion Inhibitor Performance Evaluation and Surface Analysis. ResearchGate. Available at: [Link]

-

Electrochemical Studies of Green Corrosion Inhibitors. Materials Research Forum. Available at: [Link]

-

Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. Available at: [Link]

-

Common Name: 2-ETHYL HEXYLAMINE HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. ASTM International. Available at: [Link]

-

Characterization of plants and seaweeds based corrosion inhibitors against microbially influenced corrosion in a cooling tower water environment. Arabian Journal of Chemistry. Available at: [Link]

-

ASTM G102-89(1999) - Standard Practice for Calculation of Corrosion Rates and Related Information. ASTM International. Available at: [Link]

-

Laboratory Immersion Corrosion Testing of Metals. ResearchGate. Available at: [Link]

-

Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Organic Syntheses. Available at: [Link]

-

ASTM G102 – 89 (Reapproved 2004) Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. R&B Inc. Available at: [Link]

-

Computational investigation of anticorrosion properties in Ethyl 4-[(E)-(2-Hydroxy-4-Methoxyphenyl)Methyleneamino]Benzoate and its pyrrole substituted variant on mild steel. Scientific Reports. Available at: [Link]

-

A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine. Semantic Scholar. Available at: [Link]

Sources

- 1. Revealing the Correlation between Molecular Structure and Corrosion Inhibition Characteristics of N-Heterocycles in Terms of Substituent Groups [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Butyl-2-ethylhexylamine | C12H27N | CID 108563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110156617B - Preparation method and application of corrosion inhibitor - Google Patents [patents.google.com]

- 5. ijnc.ir [ijnc.ir]

- 7. lcslaboratory.com [lcslaboratory.com]

- 8. alspi.com [alspi.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]

- 11. store.astm.org [store.astm.org]

- 12. img.antpedia.com [img.antpedia.com]

- 13. ASTM G102 - Calculation of corrosion rates | EndoLab [endolab.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. randb.co.kr [randb.co.kr]

- 16. scispace.com [scispace.com]

- 17. nj.gov [nj.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. airgas.com [airgas.com]

Application Note: Synthesis of Sterically Hindered Surfactants using N-Butyl-2-ethylhexylamine

[1]

Executive Summary

N-Butyl-2-ethylhexylamine (N-BEHA) [CAS: 61614-51-5] is a secondary amine featuring a unique unsymmetrical, branched hydrophobic tail.[1] Unlike linear fatty amines (e.g., dodecylamine), the 2-ethylhexyl moiety introduces significant steric bulk and disrupts crystalline packing in surfactant monolayers. This results in surfactants with:

-

Low Critical Micelle Concentration (CMC): Due to high hydrophobicity.[1]

-

Ultra-Low Foaming: Branching prevents the formation of rigid, stable foam lamellae.

-

Enhanced Solubility in Non-Polar Media: Ideal for Phase Transfer Catalysis (PTC) and liquid-liquid extraction (hydrometallurgy).[1]

This guide provides high-fidelity protocols for converting N-BEHA into Cationic Quaternary Ammonium Salts (for antimicrobial/PTC applications) and Zwitterionic Betaines (for rheology modification).[1]

Chemical Profile & Precursor Handling[1][2]

| Property | Specification | Critical Note |

| IUPAC Name | N-butyl-2-ethylhexan-1-amine | Secondary amine functionality |

| MW | 185.35 g/mol | -- |

| Boiling Point | ~253 °C | High boiling point allows high-temp reactions without pressure vessels.[1][2] |